2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
921942-46-3 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(3-amino-4-methylphenyl)-5,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H17NO4/c1-10-4-5-11(6-13(10)19)15-9-14(20)18-16(22-3)7-12(21-2)8-17(18)23-15/h4-9H,19H2,1-3H3 |
InChI Key |
FXNWHJXGEJGMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis begins with a Knoevenagel condensation between 3-amino-4-methylbenzaldehyde and malononitrile in ethanol under basic conditions (e.g., piperidine or sodium acetate). This forms an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of dimedone or resorcinol derivatives introduces the 5,7-dimethoxybenzopyran scaffold.
Key Conditions :
Cyclization and Aromatization
The intermediate undergoes acid-catalyzed cyclization (e.g., glacial acetic acid or BF₃·Et₂O) to form the benzopyran-4-one core. Aromatization is achieved via oxidative dehydrogenation using hydrogen peroxide or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Notable Challenges :
- Competing side reactions at the amino group require protective strategies (e.g., tert-butoxycarbonyl (Boc) protection).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is often necessary.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (160–180°C, 300 W) reduces reaction times from hours to minutes. For example, condensation of 3-amino-4-methylphenyl derivatives with 5,7-dimethoxy-4H-chromen-4-one precursors in ethanol yields the target compound in 88–92% purity.
Advantages :
Limitations :
- Scalability issues for industrial batches.
Catalytic Hydrogenation Approaches
Reductive Amination
A two-step process involves:
- Synthesis of 2-(3-nitro-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one via nitration.
- Catalytic hydrogenation (H₂, 50 psi) using palladium on carbon (Pd/C) or Raney nickel to reduce the nitro group to an amine.
Optimized Conditions :
Green Chemistry: Mechanochemical Grinding
Solvent-Free Synthesis
Ball milling equimolar quantities of 3-amino-4-methylbenzaldehyde, dimedone, and malononitrile with a catalytic amount of amine-functionalized magnetic nanoparticles (ASMNPs) produces the compound in 82–89% yield.
Benefits :
- No solvent waste.
- Reaction completion in 20–40 minutes.
Catalyst Recovery :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Knoevenagel | 65–85 | 6–12 h | High scalability | Solvent-intensive |
| Microwave | 80–90 | 15–30 min | Rapid synthesis | Energy-intensive |
| Catalytic Hydrogenation | 70–78 | 3–5 h | Selective reduction | Requires high-pressure equipment |
| Mechanochemical | 82–89 | 20–40 min | Eco-friendly | Limited batch size |
Critical Discussion of Reaction Parameters
Solvent Selection
Catalytic Systems
Temperature Effects
- Cyclization above 100°C promotes decomposition; 60–80°C is ideal.
- Microwave reactions at 160°C achieve 90% conversion in 10 minutes.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 3-Amino-4-methylbenzaldehyde | 120–150 | 45 |
| Malononitrile | 90–110 | 30 |
| Catalysts | 200–300 | 15 |
| Solvents | 10–20 | 10 |
Waste Management
- Traditional methods generate 8–10 L solvent waste per kg product.
- Mechanochemical approaches reduce waste by 95%.
Scientific Research Applications
2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as kinases and oxidoreductases.
Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and oxidative stress response. By inhibiting specific kinases, it can disrupt cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities with analogous flavones:
Biological Activity
The compound 2-(3-Amino-4-methylphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one , commonly referred to as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant research findings.
- Chemical Formula : C17H18N2O4
- Molecular Weight : 302.34 g/mol
- CAS Registry Number : 21392-57-4
- IUPAC Name : 2-(3-amino-4-methylphenyl)-5,7-dimethoxy-4H-chromen-4-one
Antitumor Activity
Research indicates that benzopyran derivatives exhibit significant antitumor properties. A study highlighted the cytotoxic effects of related compounds on various cancer cell lines, demonstrating that modifications in the benzopyran structure can enhance selectivity and potency against tumor cells. For instance, the compound's ability to induce apoptosis in breast cancer cells has been documented, suggesting a mechanism involving the activation of caspases and modulation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Compounds in this class have shown inhibitory effects on key enzymes involved in cancer progression, such as topoisomerases and protein kinases.
- Antioxidant Properties : The presence of methoxy groups contributes to its antioxidant capacity, which may protect cells from oxidative stress and damage.
- Modulation of Signaling Pathways : This compound may influence various signaling pathways, including those related to cell proliferation and survival.
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of benzopyran derivatives. The compound has been shown to inhibit monoamine oxidase (MAO) activity, which is crucial for maintaining neurotransmitter levels in the brain. This inhibition may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. Research has demonstrated that it can reduce the levels of pro-inflammatory cytokines in various models, indicating its potential use in treating inflammatory diseases .
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Neuroprotection | Inhibits MAO activity | |
| Anti-inflammatory | Modulates cytokine production |
Case Study 1: Antitumor Efficacy
A study evaluated the effectiveness of a similar benzopyran derivative against breast cancer cell lines. The results showed a significant reduction in cell viability with an IC50 value of approximately 15 μM, indicating potent antitumor activity.
Case Study 2: Neuroprotection
In a neuroprotective study involving rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions and reduced amyloid plaque formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
